5-(Azetidin-3-yl)-3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention in pharmaceutical chemistry due to its potential biological activities. This compound features a unique oxadiazole ring, which is known for its diverse applications in medicinal chemistry, particularly in the development of new therapeutic agents.
The compound can be synthesized through various chemical methods, which will be detailed in the synthesis analysis section. It is often studied for its potential as an antimicrobial or anti-inflammatory agent, among other pharmacological properties.
5-(Azetidin-3-yl)-3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazole belongs to the class of oxadiazoles, which are five-membered heterocycles containing two nitrogen atoms and three carbon atoms. It is classified as a substituted oxadiazole due to the presence of the azetidine and chlorofluorophenyl groups.
The synthesis of 5-(Azetidin-3-yl)-3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazole typically involves several steps:
The synthesis may require specific reagents such as hydrazine derivatives for oxadiazole formation and solvents like dimethylformamide or ethanol. Reaction conditions such as temperature and time must be optimized for maximum yield.
5-(Azetidin-3-yl)-3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions typical for heterocycles:
Reactions may require specific catalysts or conditions (e.g., temperature control) to ensure selectivity and yield. Analytical techniques such as NMR and mass spectrometry are often used to confirm reaction progress and product identity.
The mechanism of action for compounds like 5-(Azetidin-3-yl)-3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazole typically involves interaction with biological targets such as enzymes or receptors.
Experimental studies are required to elucidate specific pathways and quantify binding affinities using techniques like surface plasmon resonance or enzyme inhibition assays.
Relevant data from stability studies and solubility tests would provide insight into practical applications in drug formulation.
5-(Azetidin-3-yl)-3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazole has several potential scientific uses:
The 1,2,4-oxadiazole ring represents a privileged heterocyclic scaffold in rational drug design due to its unique physicochemical properties and bioisosteric versatility. This five-membered ring contains one oxygen and two nitrogen atoms in specific positional arrangements, conferring remarkable metabolic stability while maintaining hydrogen-bonding capabilities. Crucially, the 1,2,4-oxadiazole system serves as a highly effective bioisostere for ester and amide functionalities, particularly valuable when these groups demonstrate hydrolytic instability under physiological conditions [1] . The electronegative oxygen and nitrogen atoms create a polarized aromatic system capable of forming critical dipole-dipole interactions and hydrogen bonds with biological targets, while the aromatic character provides robust resistance to metabolic degradation compared to carbonyl-containing bioisosteres like esters. The C3 and C5 positions allow for extensive structural diversification, enabling medicinal chemists to fine-tune electronic properties, lipophilicity, and steric bulk. The scaffold's planar geometry facilitates optimal orientation of pharmacophoric elements within binding pockets, particularly in enzyme active sites associated with microbial pathogenesis. This combination of stability and precise molecular recognition underpins the scaffold's broad therapeutic relevance across antibacterial, antiviral, and antifungal domains [3].
Table 1: Clinically Approved Drugs Containing 1,2,4-Oxadiazole Core and Their Therapeutic Applications
Drug Name | Therapeutic Category | Key Structural Features | Target/Mechanism |
---|---|---|---|
Ataluren | Treatment of Duchenne muscular dystrophy | 3-(4-Nitro phenyl)-5-(4-carboxy phenyl) substitution | Nonsense mutation readthrough |
Pleconaril | Antiviral (Picornavirus) | 3-(3-Methylisoxazol-5-yl) substitution | Viral capsid inhibitor |
Oxolamine | Cough suppressant | 3-Phenyl-5-(2-aminoethyl) substitution | Airway sensory nerves modulation |
Fasiplon | Nonbenzodiazepine anxiolytic | 3-(Pyrimidin-2-yl) substitution | GABA_A receptor partial agonist |
Proxazole | Gastrointestinal disorders | 3-(Diphenylmethyl)-5-benzyl substitution | Smooth muscle relaxant/spasmolytic |
The journey of 1,2,4-oxadiazoles in medicinal chemistry began over a century after their initial 1884 synthesis by Tiemann and Krüger. Significant pharmaceutical interest emerged in the mid-20th century with the development of Oxolamine (1950s), a first-in-class cough suppressant leveraging the 1,2,4-oxadiazole core. This breakthrough validated the heterocycle's biological compatibility and stimulated exploration of its therapeutic potential [1]. The 1980s–2000s witnessed accelerated diversification, exemplified by Prenoxdiazine (respiratory antispasmodic), Butalamine (vasodilator), and the non-benzodiazepine anxiolytic Fasiplon. A pivotal advancement occurred with the approval of Pleconaril for picornavirus infections, demonstrating the scaffold's utility in antiviral targeting. The 21st century introduced Ataluren (2014), a pioneering agent for nonsense mutation-mediated Duchenne muscular dystrophy, showcasing the ring's ability to modulate ribosomal readthrough mechanisms [1] [3]. Concurrently, natural product discoveries revealed the scaffold's biological relevance: Phidianidine A/B (2011) from the sea slug Phidiana militaris exhibited potent cytotoxicity and receptor agonist properties, while Quisqualic acid from Quisqualis indica seeds demonstrated metabotropic glutamate receptor affinity, highlighting evolutionary optimization of this heterocycle for biological interactions [1]. The past decade has seen a doubling of research output focused on 1,2,4-oxadiazole biological applications, reflecting growing recognition of its versatility against emerging therapeutic challenges, particularly antimicrobial resistance [1].
Table 2: Bioisosteric Relationships of 1,2,4-Oxadiazole in Drug Design
Functional Group | Limitations | 1,2,4-Oxadiazole Advantage | Representative Replacement |
---|---|---|---|
Ester (R-COO-R') | Susceptibility to esterase hydrolysis; Limited metabolic stability | Enhanced enzymatic stability; Retained dipole moment | Ester → 1,2,4-oxadiazole (e.g., prodrug-to-drug conversion) |
Amide (R-CONH-R') | Cis-trans isomerism; Susceptibility to proteases | Fixed conformation; Resistance to proteolytic cleavage | Amide → 1,2,4-oxadiazole (e.g., peptidomimetic design) |
Carboxylic Acid | Poor membrane permeability; High polarity | Balanced logP; Moderate acidity (pKa ~3.5-4.5) | Carboxylate → 5-substituted oxadiazole (e.g., CNS-penetrant agents) |
The structural hybrid 5-(azetidin-3-yl)-3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazole represents a strategic response to the accelerating crisis of antimicrobial resistance (AMR), projected to claim 39 million lives by 2050 without intervention [7]. This compound integrates three pharmacologically validated elements: the metabolically robust 1,2,4-oxadiazole core, the strained azetidine heterocycle, and a halogenated aryl motif—each contributing distinct advantages for overcoming resistance mechanisms. The azetidine ring introduces significant conformational constraint and elevated three-dimensionality compared to larger saturated heterocycles (e.g., piperidine), potentially enabling novel interactions with resistant bacterial targets like mutated penicillin-binding proteins (PBPs) or efflux pump components [1] [9]. Azetidines also exhibit favorable permeability and reduced basicity (pKa ~7.5) versus their azaheterocyclic counterparts, enhancing tissue penetration while maintaining target engagement. The 2-chloro-6-fluorophenyl substituent at C3 provides strategic halogen bonding potential: the ortho-chloro group creates steric hindrance that may disrupt efflux pump recognition, while the meta-fluorine atom fine-tunes electron distribution and lipophilicity (ClogP ~2.8), optimizing cell penetration in Gram-negative pathogens [3] . Global AMR surveillance initiatives like the Quadripartite's TrACSS survey (2025) reveal alarming treatment gaps in low-resource settings, where >40% of critical infections lack effective antibiotics [2] [6]. Concurrently, WHO AWaRe classification data shows overuse of "Watch" antibiotics (55% global use share versus 70% "Access" target), driving resistance to last-resort agents [6]. This molecular architecture directly addresses these challenges by targeting underutilized bacterial vulnerabilities. Preliminary evidence suggests the compound may impair the flagellar assembly machinery—a "molecular machine" essential for bacterial motility and virulence but not viability—thereby reducing selective pressure for resistance development [7]. This mechanism aligns with next-generation antimicrobial strategies prioritizing pathoblockage over cidal activity to preserve the host microbiome and extend therapeutic utility against multidrug-resistant pathogens.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1